1H-Indole-2,3-dione,5-chloro-1-[(3,4-dichlorophenyl)methyl]-,3-[O-(4-chloro-1-oxobutyl)oxime]
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Overview
Description
1H-Indole-2,3-dione,5-chloro-1-[(3,4-dichlorophenyl)methyl]-,3-[O-(4-chloro-1-oxobutyl)oxime] is a complex organic compound with the molecular formula C19H14Cl4N2O3 and a molecular weight of 460.143 . This compound belongs to the indole family, which is known for its significant biological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole-2,3-dione derivatives often involves the Fischer indole synthesis, which includes the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions .
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
1H-Indole-2,3-dione derivatives undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Reduction of the carbonyl groups to alcohols.
Substitution: Halogenation or alkylation at different positions on the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens (chlorine, bromine), alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, halogenation can lead to the formation of various chlorinated indole derivatives .
Scientific Research Applications
1H-Indole-2,3-dione derivatives have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of more complex organic molecules.
Biology: Studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for their potential therapeutic effects in treating various diseases.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Indole-2,3-dione derivatives involves their interaction with various molecular targets and pathways. These compounds can act as inhibitors of specific enzymes or receptors, leading to changes in cellular processes . The exact mechanism depends on the specific structure and functional groups present in the compound .
Comparison with Similar Compounds
Similar Compounds
Indole-2,3-dione: A simpler derivative with similar chemical properties.
5-Chloroindole-2,3-dione: A chlorinated derivative with enhanced reactivity.
3-[O-(4-chloro-1-oxobutyl)oxime] derivatives: Compounds with similar functional groups but different core structures.
Uniqueness
1H-Indole-2,3-dione,5-chloro-1-[(3,4-dichlorophenyl)methyl]-,3-[O-(4-chloro-1-oxobutyl)oxime] is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C19H14Cl4N2O3 |
---|---|
Molecular Weight |
460.1 g/mol |
IUPAC Name |
[(E)-[5-chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 4-chlorobutanoate |
InChI |
InChI=1S/C19H14Cl4N2O3/c20-7-1-2-17(26)28-24-18-13-9-12(21)4-6-16(13)25(19(18)27)10-11-3-5-14(22)15(23)8-11/h3-6,8-9H,1-2,7,10H2/b24-18+ |
InChI Key |
GZBLEHNLVULCIN-HKOYGPOVSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1CN2C3=C(C=C(C=C3)Cl)/C(=N\OC(=O)CCCCl)/C2=O)Cl)Cl |
Canonical SMILES |
C1=CC(=C(C=C1CN2C3=C(C=C(C=C3)Cl)C(=NOC(=O)CCCCl)C2=O)Cl)Cl |
Origin of Product |
United States |
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